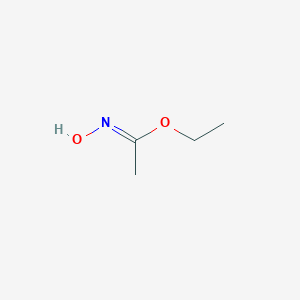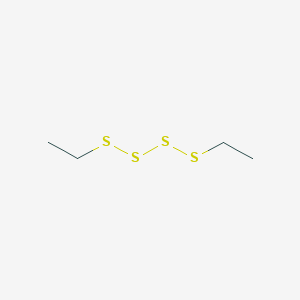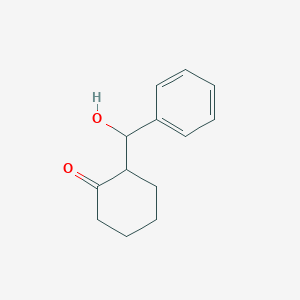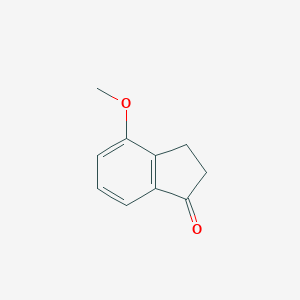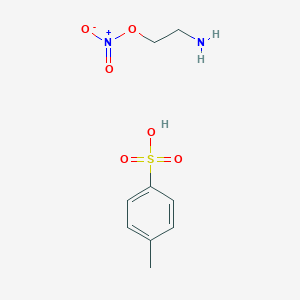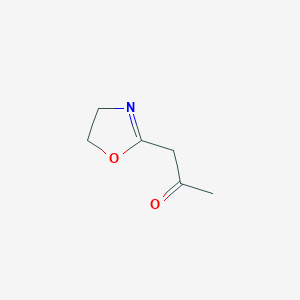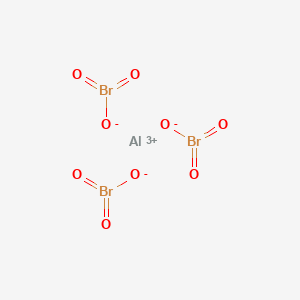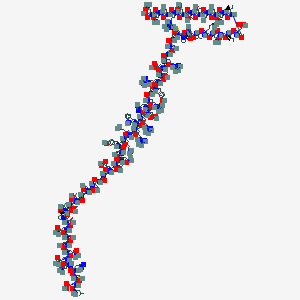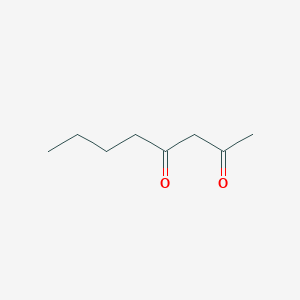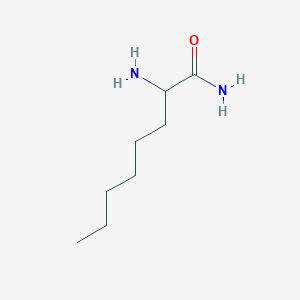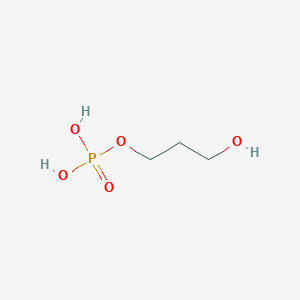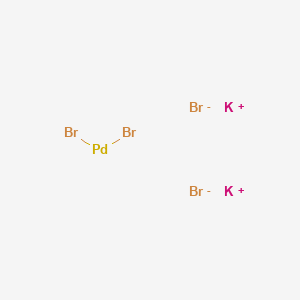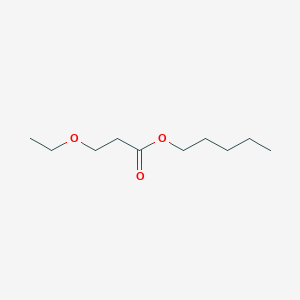
Pentyl 3-ethoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 3-ethoxypropanoate, also known as ethyl pentyl propanoate, is a chemical compound that belongs to the ester family. It is widely used in various industries, including fragrance and flavor, as a solvent, and as an intermediate for the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of pentyl 3-ethoxypropanoate is not well understood. However, it is believed to act as a modulator of the activity of certain enzymes and receptors in the body, which can affect various physiological processes.
Effets Biochimiques Et Physiologiques
Pentyl 3-ethoxypropanoate has been shown to have various biochemical and physiological effects, including antioxidant, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of pentyl 3-ethoxypropanoate is its high solubility in water and organic solvents, which makes it a useful solvent for various lab experiments. However, its high volatility and potential toxicity at high concentrations can limit its use in certain applications.
Orientations Futures
There are several future directions for the research of pentyl 3-ethoxypropanoate, including the development of new synthetic routes for its production, the study of its potential use in the development of new materials, and the investigation of its mechanisms of action and potential therapeutic applications. Additionally, further research is needed to better understand the safety and toxicity of pentyl 3-ethoxypropanoate, particularly at high concentrations.
Méthodes De Synthèse
The synthesis of pentyl 3-ethoxypropanoate can be achieved by the reaction between pentanol and Pentyl 3-ethoxypropanoate propanoate in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, where the hydroxyl group of pentanol reacts with the carboxyl group of Pentyl 3-ethoxypropanoate propanoate, resulting in the formation of pentyl 3-ethoxypropanoate and water.
Applications De Recherche Scientifique
Pentyl 3-ethoxypropanoate has been used in various scientific research applications, including as a solvent for the extraction and purification of natural products, as a reagent for the synthesis of pharmaceuticals and agrochemicals, and as a flavor and fragrance ingredient. It has also been studied for its potential use in the development of new materials, such as biodegradable polymers.
Propriétés
Numéro CAS |
14144-36-6 |
|---|---|
Nom du produit |
Pentyl 3-ethoxypropanoate |
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
pentyl 3-ethoxypropanoate |
InChI |
InChI=1S/C10H20O3/c1-3-5-6-8-13-10(11)7-9-12-4-2/h3-9H2,1-2H3 |
Clé InChI |
LECMFIIQEQTPNP-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CCOCC |
SMILES canonique |
CCCCCOC(=O)CCOCC |
Autres numéros CAS |
14144-36-6 |
Solubilité |
0.01 M |
Synonymes |
pentyl 3-ethoxypropanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



